molecular formula C13H21NO5 B13065984 Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid

Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid

Cat. No.: B13065984
M. Wt: 271.31 g/mol
InChI Key: JZENJAKHYQKWJV-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Furo[3,4-c]pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Propionic Acid
  • Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Butyric Acid

Uniqueness

Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

2-[(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl]acetic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-5-9-6-18-8-13(9,7-14)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1

InChI Key

JZENJAKHYQKWJV-ZANVPECISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2COC[C@@]2(C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.